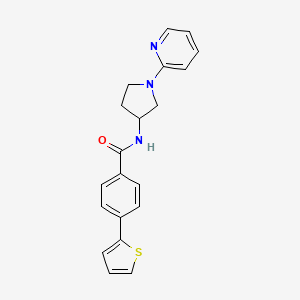

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide

CAS No.: 1788783-45-8

Cat. No.: VC5054102

Molecular Formula: C20H19N3OS

Molecular Weight: 349.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1788783-45-8 |

|---|---|

| Molecular Formula | C20H19N3OS |

| Molecular Weight | 349.45 |

| IUPAC Name | N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-thiophen-2-ylbenzamide |

| Standard InChI | InChI=1S/C20H19N3OS/c24-20(16-8-6-15(7-9-16)18-4-3-13-25-18)22-17-10-12-23(14-17)19-5-1-2-11-21-19/h1-9,11,13,17H,10,12,14H2,(H,22,24) |

| Standard InChI Key | DILMESMHZSPCJV-UHFFFAOYSA-N |

| SMILES | C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CC=CS3)C4=CC=CC=N4 |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₂₀H₁₉N₃OS, with a molecular weight of 349.45 g/mol and a CAS registry number of 1788783-45-8. Its IUPAC name, N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-thiophen-2-ylbenzamide, reflects three key structural components:

-

A benzamide core substituted at the para-position with a thiophene ring.

-

A pyrrolidine ring linked to the benzamide’s amide nitrogen.

-

A pyridine ring attached to the pyrrolidine’s nitrogen atom.

The thiophene and pyridine groups introduce aromaticity and potential π-π stacking interactions, while the pyrrolidine’s conformational flexibility may enhance binding to biological targets.

Synthesis and Characterization

Spectroscopic Characterization

Though experimental data for this compound are unavailable, analogous benzamide derivatives are characterized using:

-

¹H NMR: Peaks for aromatic protons (δ 7.0–8.5 ppm), pyrrolidine CH₂/CH groups (δ 2.5–3.5 ppm), and amide NH (δ 6.5–7.0 ppm) .

-

IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

-

Mass Spectrometry: Molecular ion peak at m/z 349.45 (M⁺) with fragments corresponding to pyrrolidine (70–100 Da) and benzamide (105–120 Da) moieties.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 349.45 g/mol |

| Solubility | Likely soluble in DMSO, DMF; poor in water |

| Melting Point | Not reported (estimated >150°C) |

| LogP (Partition Coefficient) | ~3.2 (predicted via XLogP3) |

| Stability | Stable under inert conditions; sensitive to strong acids/bases |

The logP value suggests moderate lipophilicity, favoring membrane permeability—a desirable trait for drug candidates.

Hypothesized Biological Activities

While no direct pharmacological data exist for this compound, structural analogs provide insights into potential activities:

Enzyme Inhibition

-

DPP-4 Inhibition: Pyridine-pyrrolidine derivatives (e.g., teneligliptin) exhibit potent dipeptidyl peptidase-4 (DPP-4) inhibition, a target for type 2 diabetes . The pyridine and pyrrolidine groups may chelate catalytic metal ions.

-

Lipoxygenase (LOX) Inhibition: Thiophene-containing compounds (e.g., 1,3,4-thiadiazoles) suppress LOX activity, reducing inflammation and cancer progression .

Antiviral Activity

-

Anti-Influenza Activity: Pyridine-thiophene conjugates (e.g., pyrazolo[5,1-c] triazines) reduce H5N1 viral load by 65–85% . The thiophene moiety may interfere with viral entry or replication.

Comparative Analysis with Structural Analogs

Key Observations:

-

The pyridine-pyrrolidine motif enhances target binding via hydrogen bonding and van der Waals interactions.

-

Thiophene improves pharmacokinetics by modulating solubility and metabolic stability.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce steps and improve yields.

-

Pharmacological Screening: Evaluate cytotoxicity (MTT assay), enzyme inhibition (LOX, DPP-4), and antiviral activity (H5N1 plaque reduction).

-

Computational Studies: Perform molecular docking to identify putative targets (e.g., EGFR, LOX-1).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume